
9H-Carbazole, 1,6-dichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Carbazole, 1,6-dichloro- is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and morphological stability
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole, 1,6-dichloro- typically involves the chlorination of carbazole. One common method is the direct chlorination of carbazole using chlorine gas or other chlorinating agents under controlled conditions . Another approach involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent, which selectively introduces chlorine atoms at the 1 and 6 positions .
Industrial Production Methods: Industrial production of 9H-Carbazole, 1,6-dichloro- may involve large-scale chlorination processes using chlorine gas or N-chlorosuccinimide. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions: 9H-Carbazole, 1,6-dichloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form carbazole-quinones or reduction to form dihydrocarbazoles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under appropriate conditions.
Major Products:
Substitution Reactions: Products include various substituted carbazole derivatives with different functional groups.
Oxidation and Reduction Reactions: Products include carbazole-quinones and dihydrocarbazoles.
Scientific Research Applications
9H-Carbazole, 1,6-dichloro- has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 9H-Carbazole, 1,6-dichloro- involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating electron transfer processes in organic electronic devices . In biological systems, it may interact with cellular targets, leading to the modulation of biochemical pathways and exerting its biological effects .
Comparison with Similar Compounds
3,6-Dichloro-9H-carbazole: Another dichlorinated derivative of carbazole with chlorine atoms at the 3 and 6 positions.
1,3,6-Trichloro-9H-carbazole: A trichlorinated derivative with chlorine atoms at the 1, 3, and 6 positions.
Uniqueness: The presence of chlorine atoms enhances its electron-withdrawing properties, making it a valuable intermediate in the synthesis of various functional materials .
Properties
CAS No. |
64389-47-5 |
|---|---|
Molecular Formula |
C12H7Cl2N |
Molecular Weight |
236.09 g/mol |
IUPAC Name |
1,6-dichloro-9H-carbazole |
InChI |
InChI=1S/C12H7Cl2N/c13-7-4-5-11-9(6-7)8-2-1-3-10(14)12(8)15-11/h1-6,15H |
InChI Key |
RFAIUTIUSCRMNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



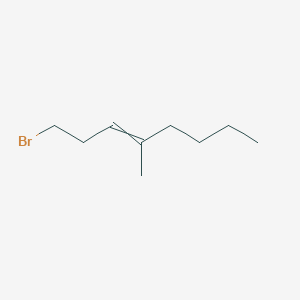
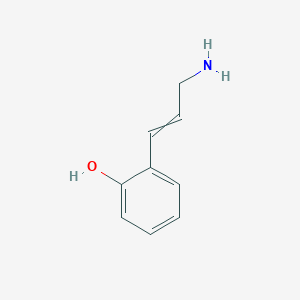
![4,4'-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14492583.png)
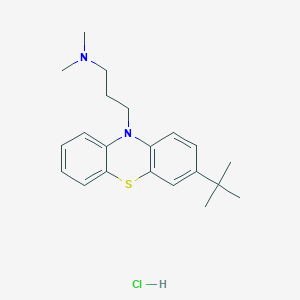
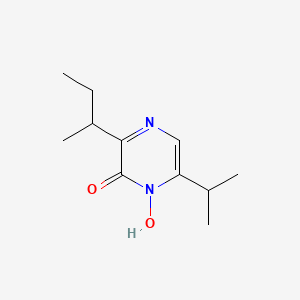
![Benzonitrile, 4-[(triphenylphosphoranylidene)acetyl]-](/img/structure/B14492602.png)
![(2-{[(2S)-4-Carboxylato-1-methoxy-1-oxobutan-2-yl]amino}-2-oxoethyl)benzene](/img/structure/B14492606.png)

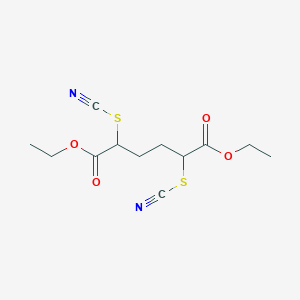
![[2-(2-{Phenyl[(E)-(quinolin-8-yl)diazenyl]methylidene}hydrazinyl)phenoxy]acetic acid](/img/structure/B14492621.png)

![1,1'-{Oxybis[(2,1-phenylene)oxy]}bis(2-methoxybenzene)](/img/structure/B14492636.png)

